Mao-B-IN-14

Description

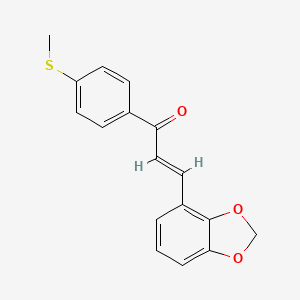

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O3S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-4-yl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H14O3S/c1-21-14-8-5-12(6-9-14)15(18)10-7-13-3-2-4-16-17(13)20-11-19-16/h2-10H,11H2,1H3/b10-7+ |

InChI Key |

GKDHWOUMCGRQHR-JXMROGBWSA-N |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(=O)/C=C/C2=C3C(=CC=C2)OCO3 |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C=CC2=C3C(=CC=C2)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Mao-B-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mao-B-IN-14, also known as (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). As a member of the chalcone class of compounds, it has garnered interest for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease, where the modulation of dopamine levels is a key therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical evaluation of this compound, intended for professionals in the field of drug discovery and development.

Introduction to this compound

This compound was first described in a 2016 publication by Hammuda et al. in the European Journal of Medicinal Chemistry. The research focused on the design and synthesis of novel chalcones as selective MAO-B inhibitors. Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[2][3] Inhibition of MAO-B can lead to an increase in synaptic dopamine levels, which is beneficial in conditions characterized by dopaminergic neuron loss.[2]

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been identified as a promising scaffold for the development of MAO-B inhibitors.[4] this compound emerged from a series of synthesized chalcone derivatives and demonstrated significant inhibitory potency and selectivity for human MAO-B.

Quantitative Data Summary

The inhibitory activity of this compound against human MAO-B has been quantified through various enzymatic assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.95 µM | Human MAO-B | [1] |

| Ki | 0.55 µM | Human MAO-B | [1] |

| Molecular Formula | C₁₇H₁₄O₃S | N/A | |

| Molecular Weight | 298.36 g/mol | N/A | |

| CAS Number | 1904610-48-5 | N/A |

Table 1: Quantitative Pharmacological and Physicochemical Data for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a common and efficient method for the preparation of chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

Experimental Protocol for Synthesis

Materials:

-

4'-(Methylthio)acetophenone

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Ethanol

-

Aqueous solution of sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Reactant Solution: Dissolve 4'-(methylthio)acetophenone and piperonal in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide. The addition of the base catalyzes the condensation reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours at room temperature.

-

Precipitation and Neutralization: Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture by the dropwise addition of glacial acetic acid to neutralize the excess sodium hydroxide and precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (this compound).

Caption: Workflow for the synthesis of this compound.

In Vitro MAO-B Inhibition Assay

The inhibitory activity of this compound on MAO-B is typically determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.

Experimental Protocol for MAO-B Inhibition Assay

Materials:

-

Recombinant human MAO-B enzyme

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

MAO-B substrate (e.g., kynuramine or tyramine)

-

Horseradish peroxidase (HRP)

-

A suitable fluorogenic probe for H₂O₂ detection (e.g., Amplex Red or equivalent)

-

This compound (test inhibitor)

-

Reference inhibitor (e.g., selegiline or lazabemide)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the MAO-B enzyme, substrate, HRP, fluorogenic probe, test inhibitor, and reference inhibitor in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, MAO-B enzyme, and various concentrations of the test inhibitor (this compound) or the reference inhibitor. Include control wells containing the enzyme and buffer without any inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate and the HRP/probe solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a microplate reader. The measurements are typically taken kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each inhibitor concentration is determined relative to the control wells. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action

Chalcones, including this compound, are generally known to be reversible and competitive inhibitors of MAO-B.[3][5]

-

Reversible Inhibition: The inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme.

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This means that the inhibitor's binding and the substrate's binding are mutually exclusive.

The proposed mechanism involves the chalcone scaffold of this compound fitting into the active site of the MAO-B enzyme, thereby preventing the natural substrate from binding and being metabolized.

Caption: Competitive inhibition of MAO-B by this compound.

Conclusion

This compound is a noteworthy selective MAO-B inhibitor with a well-defined chalcone structure. Its synthesis is straightforward, and its inhibitory activity can be reliably assessed using established in vitro assays. As a reversible and competitive inhibitor, it represents a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of potent and reversible MAO-B inhibitors as furanochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Monoamine Oxidase-B (MAO-B) Inhibitors: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Mao-B-IN-14." This guide provides a comprehensive overview of the therapeutic potential of Monoamine Oxidase-B (MAO-B) inhibitors as a class of compounds, targeting researchers, scientists, and drug development professionals. The information presented is based on established scientific literature regarding well-characterized MAO-B inhibitors.

Introduction to Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters and neuromodulators.[][2] Primarily found in astrocytes and platelets, MAO-B plays a crucial role in the metabolism of dopamine and phenylethylamine.[][3][4] In the context of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD), the activity of MAO-B is often upregulated, contributing to both a reduction in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide (H₂O₂).[5][6] This dual role makes MAO-B a compelling therapeutic target for slowing disease progression and managing symptoms.[7][8]

Mechanism of Action of MAO-B Inhibitors

MAO-B inhibitors exert their therapeutic effects primarily by blocking the catalytic activity of the MAO-B enzyme.[9] This inhibition leads to a decrease in the breakdown of dopamine in the brain, thereby increasing its availability in the synaptic cleft.[6][8] The consequences of this action are twofold:

-

Symptomatic Relief: In Parkinson's disease, the increased dopamine levels help to alleviate motor symptoms such as bradykinesia, rigidity, and tremor.[8]

-

Neuroprotection: By preventing the oxidative deamination of dopamine, MAO-B inhibitors reduce the production of neurotoxic byproducts, including hydrogen peroxide and reactive aldehydes.[5][8] This reduction in oxidative stress is believed to have a neuroprotective effect, potentially slowing the degeneration of dopaminergic neurons.[10]

Furthermore, some MAO-B inhibitors, particularly those with a propargylamine structure like selegiline and rasagiline, have been shown to possess neuroprotective properties independent of their MAO-B inhibitory activity.[6] These compounds can upregulate the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[6]

Quantitative Data on Select MAO-B Inhibitors

The following table summarizes key quantitative data for several well-established MAO-B inhibitors. This data is crucial for comparing the potency, selectivity, and pharmacological profile of these compounds.

| Compound | Type | IC₅₀ for MAO-B (nM) | Selectivity Index (MAO-A/MAO-B) | Reversibility |

| Selegiline | Propargylamine | ~10 | >100 | Irreversible |

| Rasagiline | Propargylamine | ~5 | >1000 | Irreversible |

| Safinamide | α-aminoamide | ~98 | >5000 | Reversible |

| Lazabemide | Pyridazinone | ~20 | ~200 | Reversible |

| Pargyline | Propargylamine | ~80 | ~60 | Irreversible |

Note: IC₅₀ and selectivity values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, rat).

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of novel MAO-B inhibitors. Below are outlines of key experimental protocols.

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or kynuramine)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the MAO-B enzyme, the reaction buffer, and the test compound dilutions.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MAO-B substrate and the detection reagent (e.g., Amplex® Red and horseradish peroxidase).

-

Monitor the increase in fluorescence or absorbance over time at 37°C using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Murine MPTP Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a chemically-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Test compound

-

Vehicle for compound administration (e.g., saline, corn oil)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

-

Acclimatize mice to the housing and behavioral testing conditions.

-

Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage) for a pre-determined period.

-

Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).

-

Continue administration of the test compound or vehicle for a specified duration post-MPTP treatment.

-

Conduct behavioral assessments (e.g., rotarod test for motor coordination, open field test for locomotor activity) at various time points.

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Process the striatum for the quantification of dopamine and its metabolites using HPLC.

-

Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons to assess dopaminergic cell loss.

-

Analyze the data to compare the effects of the test compound to the vehicle-treated MPTP group.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental designs are provided below using the DOT language for Graphviz.

Caption: Mechanism of MAO-B action and inhibition.

Caption: Workflow for in vivo MPTP mouse model.

Conclusion

MAO-B inhibitors represent a cornerstone in the therapeutic management of Parkinson's disease and hold promise for other neurodegenerative conditions.[7][10] Their dual action of symptomatic relief through dopamine preservation and potential disease modification via neuroprotection makes them a valuable class of drugs.[8][10] The development of novel, highly selective, and potentially reversible MAO-B inhibitors continues to be an active area of research. A thorough understanding of their mechanism of action, combined with robust preclinical and clinical evaluation, is paramount for the successful translation of these compounds into effective therapies for patients.

References

- 2. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Monoamine Oxidase-B Inhibitors in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), present a significant and growing challenge to global health. A key pathological feature in several of these disorders is the dysregulation of neurotransmitter systems and increased oxidative stress, leading to progressive neuronal loss. Monoamine Oxidase-B (MAO-B), a mitochondrial outer membrane enzyme, plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[1][2] Its activity can also contribute to oxidative stress through the production of hydrogen peroxide.[3] Consequently, the inhibition of MAO-B has emerged as a promising therapeutic strategy to alleviate symptoms and potentially slow disease progression.[1][3][4]

This technical guide provides an in-depth overview of the role of MAO-B inhibitors in preclinical models of neurodegenerative diseases. It is important to note that while the initial query specified "Mao-B-IN-14," no specific public domain data could be found for a compound with this designation. Therefore, this guide will focus on well-characterized and clinically relevant MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, to provide a comprehensive and data-driven resource. We will delve into their mechanisms of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Mechanism of Action of MAO-B Inhibitors

The primary mechanism of action of MAO-B inhibitors is the blockade of the catalytic activity of the MAO-B enzyme.[1] This inhibition leads to a reduction in the breakdown of dopamine in the brain, thereby increasing its synaptic availability and enhancing dopaminergic signaling.[4][5] This is particularly relevant in Parkinson's disease, where the loss of dopaminergic neurons in the substantia nigra is a hallmark of the disease.[1]

Beyond symptomatic relief, many MAO-B inhibitors, particularly those with a propargylamine structure like selegiline and rasagiline, exhibit neuroprotective properties that are independent of their MAO-B inhibitory activity.[4][6] These effects are attributed to the modulation of cell survival and death pathways.[7]

Quantitative Data on MAO-B Inhibitors

The potency and selectivity of MAO-B inhibitors are critical parameters in their pharmacological profile. The following tables summarize key quantitative data for prominent MAO-B inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (MAO-B vs MAO-A) | Reference |

| Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | - | ~93-fold | [2][8] |

| Human Brain MAO-B | 14 | - | ~50-fold | [9] | |

| Selegiline | Rat Brain MAO-B | 11.25 | - | - | [3] |

| Human MAO-B | 51 | - | ~450-fold | [10] | |

| Safinamide | Human Brain MAO-B | 79 | 16.7 | >1000-fold | [9][11][12] |

| Rat Brain MAO-B | 98 | - | ~5000-fold | [13][14] |

Table 1: In Vitro Potency and Selectivity of MAO-B Inhibitors. IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibition constant.

| Model | Compound | Dosage | Outcome Measure | Result | Reference |

| 6-OHDA Rat Model of PD | Rasagiline | 0.2 and 0.5 mg/kg/day for 6 weeks | Survival of dopaminergic neurons | +97% and +119% increase vs. control | [4] |

| MPTP Mouse Model of PD | Selegiline | 1.0 mg/kg/day for 14 days | Nigral dopaminergic neurons | 192.68% of MPTP-exposed animals | [15] |

| Striatal dopaminergic fibers | 162.76% of MPTP-exposed animals | [15] | |||

| MPTP Marmoset Model of PD | Rasagiline | 10 mg/kg/day | Putaminal dopamine depletion | Markedly attenuated vs. MPTP | [16] |

| Selegiline | 10 mg/kg/day | Putaminal dopamine depletion | Markedly attenuated vs. MPTP | [16] |

Table 2: Neuroprotective Effects of MAO-B Inhibitors in Animal Models of Parkinson's Disease. 6-OHDA (6-hydroxydopamine) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxins used to induce parkinsonian pathology.

Signaling Pathways

The neuroprotective effects of MAO-B inhibitors are mediated by complex intracellular signaling cascades. These pathways often converge on the regulation of apoptosis and the expression of pro-survival factors.

Caption: Neuroprotective signaling pathways of MAO-B inhibitors.

Experimental Protocols

MAO-B Enzyme Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature sources for determining the inhibitory activity of a test compound on MAO-B.[17]

Materials:

-

MAO-B enzyme (recombinant human or from tissue homogenates)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., p-tyramine or benzylamine)

-

Horseradish Peroxidase (HRP)

-

Dye Reagent (e.g., Amplex Red or equivalent)

-

Test compound and reference inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~530/585 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and dye reagent in MAO Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitor.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the appropriate solution:

-

Blank: 50 µL MAO Assay Buffer

-

Control (No Inhibitor): 50 µL MAO Assay Buffer

-

Test Compound: 50 µL of the test compound dilution

-

Reference Inhibitor: 50 µL of the reference inhibitor dilution

-

-

Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to all wells except the blank.

-

Reaction Initiation: Add 50 µL of the reaction mixture (containing substrate, HRP, and dye reagent) to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity in a microplate reader.

-

Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for MAO-B enzyme activity assay.

Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)

This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death.[18][19]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., 6-OHDA, MPP+, or H2O2)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

Toxin Exposure: Add the neurotoxin to the wells (except for the vehicle control wells) to induce cell death. Incubate for 24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Caption: Workflow for neuroprotection assay using MTT.

Western Blotting for Pro- and Anti-Apoptotic Proteins

This protocol describes the detection of changes in the expression of proteins like Bcl-2 and Bax in response to treatment with a MAO-B inhibitor.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as anti-Bax and a loading control (e.g., anti-β-actin), for normalization.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

MAO-B inhibitors represent a cornerstone in the management of Parkinson's disease and hold promise for other neurodegenerative conditions. Their dual action of symptomatic relief through dopamine preservation and neuroprotection via complex signaling pathways makes them a compelling class of therapeutic agents. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MAO-B inhibition and to develop novel, more effective treatments for neurodegenerative diseases. The continued exploration of their mechanisms of action in relevant preclinical models is crucial for translating these promising findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Mao-B-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Mao-B-IN-14, a potent and selective inhibitor of monoamine oxidase B (MAO-B). By examining the core chalcone scaffold and the impact of various substitutions, this document aims to elucidate the key structural features governing its inhibitory activity. This guide is intended to serve as a valuable resource for researchers actively involved in the design and development of novel MAO-B inhibitors for the potential treatment of neurodegenerative diseases such as Parkinson's disease.

Core Compound Profile: this compound

This compound, identified as compound 9 in the foundational study by Hammuda et al. (2016), is a chalcone derivative that demonstrates significant and selective inhibition of human MAO-B. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.95 μM and a binding affinity (Ki) of 0.55 μM against human MAO-B.[1]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of the chalcone series, including this compound, is intricately linked to the nature and position of substituents on its two aromatic rings (Ring A and Ring B). The following table summarizes the quantitative data for this compound and its key analogs as reported by Hammuda et al. (2016).

| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | hMAO-A Ki (μM) | hMAO-B Ki (μM) | Selectivity Index (hMAO-A/hMAO-B) |

| 5 | 4-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 1.1 ± 0.1 | > 91 |

| 6 | 3-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 1.5 ± 0.1 | > 67 |

| 7 | 2-(trifluoromethyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 2.5 ± 0.2 | > 40 |

| 8 | 3-(trifluoromethoxy) | Benzo[d][2][3]dioxol-5-yl | > 100 | 0.90 ± 0.05 | > 111 |

| 9 (this compound) | 4-(methylsulfonyl) | Benzo[d][2][3]dioxol-5-yl | > 100 | 0.55 ± 0.04 | > 182 |

Data extracted from Hammuda A, et al. Eur J Med Chem. 2016;114:162-9.

Key SAR Insights:

-

Ring A Substituents: The presence of electron-withdrawing groups on Ring A is crucial for potent MAO-B inhibition. The 4-(methylsulfonyl) group in this compound (compound 9 ) confers the highest potency and selectivity within this series. Trifluoromethyl and trifluoromethoxy groups also contribute to significant inhibitory activity.

-

Ring B Substituent: The benzo[d][2][3]dioxol-5-yl (piperonyl) moiety on Ring B is a consistent feature among these potent inhibitors, suggesting its importance for optimal binding within the active site of MAO-B.

-

Selectivity: All evaluated compounds demonstrate high selectivity for MAO-B over MAO-A, a critical attribute for avoiding the "cheese effect" associated with non-selective MAO inhibitors.

Experimental Protocols

General Synthesis of Chalcones (Claisen-Schmidt Condensation)

The chalcone derivatives, including this compound, are synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a substituted benzaldehyde.

Example for this compound (Compound 9):

A mixture of 4-(methylsulfonyl)acetophenone and piperonal (benzo[d][2][3]dioxole-5-carbaldehyde) is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water and cold ethanol, and recrystallized to yield the pure chalcone.

Human MAO-A and MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B is determined using a continuous spectrophotometric assay.

-

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris).

-

Substrate: Kynuramine is used as a common substrate for both MAO-A and MAO-B. The enzymatic deamination of kynuramine leads to the formation of 4-hydroxyquinoline.

-

Assay Principle: The rate of 4-hydroxyquinoline formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm).

-

Procedure:

-

The assay is performed in a phosphate buffer at a physiological pH and temperature (e.g., pH 7.4, 37°C).

-

A solution of the test compound at various concentrations is pre-incubated with the respective MAO enzyme.

-

The reaction is initiated by the addition of the kynuramine substrate.

-

The change in absorbance over time is recorded.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Ki values are determined from the IC50 values using the Cheng-Prusoff equation.

-

Visualizations

Logical Workflow of a Structure-Activity Relationship Study

References

An In-depth Technical Guide to Monoamine Oxidase B (MAO-B) Inhibitors for Dopamine Metabolism Research

Disclaimer: The specific compound "Mao-B-IN-14" does not correspond to a recognized, unique chemical entity in the reviewed scientific literature. This guide will therefore focus on the principles of utilizing Monoamine Oxidase B (MAO-B) inhibitors for studying dopamine metabolism, using a representative compound, referred to as Compound 14 in several studies, as a primary example. Quantitative data and mechanistic details for this and other relevant inhibitors are provided to illustrate the concepts and methodologies.

Introduction

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter pivotal for motor control, motivation, and reward.[1] Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of dopamine, leading to the production of 3,4-dihydroxyphenylacetic acid (DOPAC), hydrogen peroxide (H₂O₂), and other reactive oxygen species.[1][2][3] The dysregulation of MAO-B activity is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, where the progressive loss of dopaminergic neurons is a key hallmark.[1][4] Consequently, MAO-B inhibitors are invaluable tools for researchers and drug development professionals to investigate the intricacies of dopamine metabolism and to develop therapeutic strategies for these conditions.[3][4]

This guide provides a comprehensive overview of the use of MAO-B inhibitors in the context of dopamine metabolism research, with a focus on quantitative data presentation, detailed experimental protocols, and visualization of key pathways and workflows.

Mechanism of Action of MAO-B Inhibitors in Dopamine Metabolism

MAO-B inhibitors exert their effects by binding to the MAO-B enzyme and preventing it from breaking down dopamine.[3] This inhibition leads to an increase in the synaptic and cytosolic concentrations of dopamine, thereby enhancing dopaminergic signaling.[3] These inhibitors can be classified based on their mechanism of inhibition as either reversible or irreversible, and as competitive, non-competitive, or uncompetitive. For instance, some studies have characterized "Compound 14" as a competitive and reversible inhibitor of MAO-B.[4] This means it competes with dopamine for the active site of the enzyme and can dissociate from the enzyme, allowing for the potential recovery of enzyme activity.

The inhibition of MAO-B not only preserves dopamine levels but is also thought to confer neuroprotective effects by reducing the production of neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide and subsequent reactive oxygen species.[2][3]

Below is a diagram illustrating the dopamine metabolism pathway and the site of action for MAO-B inhibitors.

Quantitative Data Presentation

The efficacy and potency of MAO-B inhibitors are typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme.

Below is a summary of reported quantitative data for representative MAO-B inhibitors.

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| ACH14 | MAO-B | 0.15 | 0.10 ± 0.038 | Competitive | [5] (from initial search) |

| Compound 14 | MAO-B | - | 2.39 | Competitive, Reversible | [4] |

| Selegiline | MAO-B | - | - | Irreversible | [3] |

| Rasagiline | MAO-B | - | - | Irreversible | [3] |

| Safinamide | MAO-B | - | - | Reversible | [3] |

Note: A direct comparison of IC₅₀ values should be made with caution as they can vary depending on the experimental conditions.

Cytotoxicity is another crucial parameter to assess the suitability of a compound for further development.

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| Compound 14 | Vero (African green monkey kidney cells) | 198.95 µg/mL | [4] |

Experimental Protocols

A thorough evaluation of a potential MAO-B inhibitor involves a series of in vitro and in vivo experiments.

This assay is commonly used for high-throughput screening of MAO-B inhibitors and is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe for H₂O₂)

-

MAO-B inhibitor (e.g., Selegiline as a positive control)

-

Test compound (e.g., Compound 14)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant MAO-B enzyme, and the test compound or control to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex Red in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.[6][7][8]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This study is performed to understand the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

-

Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (e.g., benzylamine) and the inhibitor.

-

For each inhibitor concentration, determine the initial reaction velocities at different substrate concentrations.

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) for each inhibitor concentration.[9]

-

Analyze the pattern of the lines on the plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

The Kᵢ value can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used in vivo model to assess the neuroprotective effects of MAO-B inhibitors.[5][10][11][12] MPTP is a neurotoxin that is converted to its active toxic metabolite, MPP⁺, by MAO-B, leading to the selective destruction of dopaminergic neurons.

Procedure:

-

Animal Handling and Dosing: Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal injection according to a specific regimen (e.g., sub-acute or chronic).[5]

-

Test Compound Administration: Administer the test MAO-B inhibitor (e.g., Compound 14) to a group of mice before, during, or after the MPTP treatment, depending on the study design (preventive or therapeutic).

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function and coordination in the mice at different time points after MPTP administration.

-

Neurochemical Analysis:

-

At the end of the study, euthanize the mice and dissect the brain regions of interest (e.g., striatum, substantia nigra).

-

Measure the levels of dopamine and its metabolites (DOPAC, HVA) in the brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13][14]

-

-

Histological Analysis:

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to quantify the extent of neuronal loss.

-

-

Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the MPTP-treated group, the group treated with MPTP and the test compound, and a control group. A successful neuroprotective agent would be expected to ameliorate the MPTP-induced deficits.

The following diagram outlines the general experimental workflow for evaluating a novel MAO-B inhibitor.

Logical Relationships and Therapeutic Implications

The inhibition of MAO-B sets off a cascade of events that are hypothesized to be therapeutically beneficial in the context of neurodegenerative diseases like Parkinson's. The logical flow from MAO-B inhibition to potential neuroprotection is illustrated below.

Conclusion

The study of MAO-B inhibitors is a cornerstone of research into dopamine metabolism and the development of treatments for neurodegenerative diseases. While the specific nomenclature "this compound" remains elusive, the principles and methodologies outlined in this guide, using representative compounds, provide a robust framework for researchers, scientists, and drug development professionals. A systematic approach, combining in vitro characterization with in vivo validation, is essential for identifying and advancing novel MAO-B inhibitors with therapeutic potential. The continued exploration of these compounds will undoubtedly deepen our understanding of dopamine's role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. modelorg.com [modelorg.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 8. abcam.cn [abcam.cn]

- 9. Khan Academy [khanacademy.org]

- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

Mao-B-IN-14: A Technical Guide for a Selective Chemical Probe for Monoamine Oxidase B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane that plays a pivotal role in the catabolism of neuroactive and vasoactive amines, including dopamine and phenethylamine.[1][2] Its enzymatic activity, which leads to the production of hydrogen peroxide and other reactive oxygen species (ROS), has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, through the induction of oxidative stress.[2][3] Consequently, the development of potent and selective MAO-B inhibitors is a key area of research for both therapeutic intervention and the elucidation of MAO-B's biological functions.

A high-quality chemical probe is an indispensable tool for target validation in drug discovery. Such a probe should exhibit high potency, selectivity over related targets (in this case, MAO-A), and a well-characterized mechanism of action. This technical guide provides an in-depth overview of Mao-B-IN-14, a chalcone-based selective inhibitor of MAO-B, to facilitate its use as a chemical probe in preclinical research.

This compound: Chemical and Pharmacological Properties

This compound, also referred to as Compound 9 in its primary publication, is a potent and selective inhibitor of human monoamine oxidase B.[4] It belongs to the chalcone class of compounds, which are recognized as a promising scaffold for the development of MAO-B inhibitors.[5]

Chemical Structure

-

IUPAC Name: (E)-3-(benzo[d][4][6]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

-

CAS Number: 1904610-48-5[4]

-

Molecular Formula: C₁₇H₁₄O₃S[4]

-

Molecular Weight: 298.36 g/mol [4]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against human MAO-B. While the primary literature describes the compound as a selective MAO-B inhibitor, the specific IC₅₀ value for MAO-A was not available in the reviewed literature, which is a critical parameter for quantifying selectivity.[5]

| Parameter | Value | Target | Reference |

| IC₅₀ | 0.95 µM | human MAO-B | [4] |

| Kᵢ | 0.55 µM | human MAO-B | [4] |

| Selectivity | Selective for MAO-B | MAO-A vs MAO-B | [5] |

Signaling Pathways and Mechanism of Action

MAO-B's primary function is the oxidative deamination of monoamines. This process is central to neurotransmitter turnover and, pathologically, to the generation of oxidative stress.

Dopamine Metabolism and Oxidative Stress

MAO-B is a key enzyme in the degradation of dopamine in the brain.[7][8] This catalytic activity produces hydrogen peroxide (H₂O₂), a major reactive oxygen species.[9] In neurodegenerative diseases, elevated MAO-B activity is thought to contribute to neuronal damage through excessive ROS production and subsequent oxidative stress.[3] By inhibiting MAO-B, this compound is expected to increase synaptic dopamine levels and reduce oxidative stress in relevant biological systems.

Caption: Mechanism of MAO-B action and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound as a chemical probe.

Synthesis of this compound

The synthesis of this compound is achieved via a Claisen-Schmidt condensation, a common method for preparing chalcones.

Materials:

-

4'-(Methylthio)acetophenone

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 4'-(methylthio)acetophenone and piperonal in ethanol.

-

Slowly add an aqueous solution of potassium hydroxide to the ethanolic solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

-

Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure (E)-3-(benzo[d][4][6]dioxol-5-yl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (this compound).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound stock solution in DMSO

-

MAO-B substrate (e.g., benzylamine)

-

MAO-A substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

96-well black microplates

-

Microplate reader with fluorescence detection (Ex/Em ≈ 530-560 nm / 590 nm)

Procedure:

-

Prepare serial dilutions of this compound in MAO assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.

-

In a 96-well plate, add the MAO assay buffer, Amplex® Red reagent, HRP, and the appropriate MAO enzyme (MAO-A or MAO-B).

-

Add the serially diluted this compound or a known inhibitor (e.g., selegiline for MAO-B, clorgyline for MAO-A) as a positive control. For the control wells (100% activity), add buffer with the corresponding DMSO concentration.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the respective substrate (benzylamine for MAO-B, p-tyramine for MAO-A).

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ), repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Evaluation as a Chemical Probe

The suitability of a small molecule as a chemical probe is determined by a set of stringent criteria, including potency, selectivity, and demonstrated activity in a cellular context.

Caption: Workflow for the evaluation of this compound as a chemical probe.

Based on the available data, this compound meets the initial criteria of a potential chemical probe with sub-micromolar potency for its target. However, a complete evaluation is hampered by the lack of publicly accessible data on its selectivity against MAO-A, its activity in cellular models, and its in vivo pharmacokinetic and pharmacodynamic properties. Researchers intending to use this compound should consider performing these validation experiments to ensure the robustness of their findings.

Conclusion

This compound is a promising selective inhibitor of MAO-B with well-defined in vitro potency. Its chalcone scaffold is synthetically accessible, allowing for further derivatization and optimization. This guide provides the foundational knowledge and experimental frameworks for utilizing this compound in research aimed at understanding the biological roles of MAO-B and in the early stages of drug discovery for neurodegenerative diseases. For rigorous application as a chemical probe, further characterization of its MAO-A inhibition, cellular activity, and in vivo properties is highly recommended.

References

- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 5. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]

- 6. Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 8. login.medscape.com [login.medscape.com]

- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

In Vitro Evaluation of Mao-B-IN-14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it can increase dopamine levels in the brain.[2][3] This document provides a comprehensive technical guide on the preliminary in vitro evaluation of a hypothetical novel MAO-B inhibitor, designated Mao-B-IN-14. Due to the absence of specific public data for a compound named "this compound," this guide will outline the standard experimental procedures and data presentation formats used in the preclinical assessment of such inhibitors, drawing upon established methodologies for similar compounds.

Core Concepts in MAO-B Inhibition

Monoamine oxidases (MAOs) are flavin adenine dinucleotide (FAD) dependent enzymes located on the outer mitochondrial membrane.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[][5] Both enzymes metabolize dopamine.[] Selective MAO-B inhibitors are desirable for treating Parkinson's disease as they can increase dopamine levels without the side effects associated with non-selective or MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine).[6][7]

Experimental Protocols for In Vitro Evaluation

The in vitro assessment of a novel MAO-B inhibitor like this compound would typically involve a series of standardized assays to determine its potency, selectivity, mechanism of action, and potential off-target effects.

MAO-B Inhibition Assay

This assay is fundamental to determining the inhibitory potency of the compound.

Methodology:

-

Enzyme Source: Recombinant human MAO-B is commonly used for these assays.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is utilized.[]

-

Detection Method: The enzymatic reaction produces hydrogen peroxide, which can be measured using a variety of methods, including fluorescence or luminescence-based assays. A common approach involves the use of horseradish peroxidase and a fluorogenic substrate like Amplex Red.

-

Procedure: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate. The reaction is then monitored over time to determine the rate of product formation.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Selectivity Assay (MAO-A vs. MAO-B)

To ensure the compound's specificity for MAO-B, a parallel assay is conducted using MAO-A.

Methodology:

-

Enzyme Source: Recombinant human MAO-A is used.

-

Substrate: A specific substrate for MAO-A, such as serotonin or clorgyline, is employed.[]

-

Procedure: The assay is performed similarly to the MAO-B inhibition assay, with this compound being tested against MAO-A activity.

-

Data Analysis: The IC50 value for MAO-A is determined and compared to the IC50 for MAO-B to calculate the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates greater selectivity for MAO-B.

Kinetic Studies for Mechanism of Inhibition

These studies elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive).

Methodology:

-

Procedure: The MAO-B inhibition assay is performed with varying concentrations of both the substrate and this compound.

-

Data Analysis: The data is plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of reaction velocity versus substrate concentration). The pattern of the resulting lines in the presence of the inhibitor reveals the mechanism of inhibition. For instance, in competitive inhibition, the lines will intersect on the y-axis. From these plots, the inhibition constant (Ki) can be determined.[8]

Reversibility Assay

This assay determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

Methodology:

-

Procedure: The MAO-B enzyme is pre-incubated with a high concentration of this compound. The mixture is then subjected to a method to separate the enzyme from the free inhibitor, such as dialysis or rapid dilution.

-

Data Analysis: The enzymatic activity is measured after the separation step. If the activity is restored, the inhibition is considered reversible. Irreversible inhibitors form a covalent bond with the enzyme, and activity is not recovered.[9]

Cytotoxicity Assay

This assay assesses the potential for the compound to be toxic to cells.

Methodology:

-

Cell Line: A relevant neuronal cell line, such as SH-SY5Y neuroblastoma cells, is often used.[10]

-

Procedure: The cells are incubated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Detection Method: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Selegiline (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |

| Rasagiline (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Kinetic Parameters and Cytotoxicity of this compound

| Compound | MAO-B Ki (µM) | Mechanism of Inhibition | Reversibility | SH-SY5Y CC50 (µM) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Caption: Mechanism of action of this compound in a dopaminergic synapse.

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

The preliminary in vitro evaluation of a novel MAO-B inhibitor such as this compound is a critical step in the drug discovery process. By systematically assessing its potency, selectivity, mechanism of action, and safety profile using the standardized protocols outlined in this guide, researchers can make informed decisions about its potential as a therapeutic candidate for neurodegenerative diseases. The structured presentation of data and clear visualization of complex information are paramount for effective communication and collaboration within the scientific community.

References

- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Mao-B-IN-14

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Mao-B-IN-14, a potent and selective monoamine oxidase-B (MAO-B) inhibitor, using a fluorometric assay. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2] Its dysfunction has been linked to several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1] Consequently, inhibitors of MAO-B are of significant interest as potential therapeutic agents. This compound has been identified as a potent and selective inhibitor of human MAO-B.[3] This document outlines a standard in vitro fluorometric assay protocol to quantify the inhibitory potency of this compound.

The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine.[1][4][5] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity.

Quantitative Data for this compound

The following table summarizes the known inhibitory constants for this compound against human MAO-B.

| Parameter | Value | Target |

| IC₅₀ | 0.95 µM | human MAO-B |

| Kᵢ | 0.55 µM | human MAO-B |

| Table 1: Inhibitory activity of this compound.[3] |

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits.[4][6][7]

Materials and Reagents

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.2)

-

This compound (test inhibitor)

-

Developer (e.g., Horseradish Peroxidase - HRP)[5]

-

Fluorescent Probe (e.g., Amplex Red or equivalent)[9]

-

Multi-well fluorescence microplate reader (Excitation/Emission = ~535/587 nm)[4]

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

Experimental Workflow Diagram

Caption: Workflow for the in vitro MAO-B enzyme inhibition assay.

Procedure

1. Reagent Preparation:

-

MAO-B Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer such as 50 mM sodium phosphate, pH 7.2.[10] Bring to room temperature before use.

-

Test Inhibitor (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Test Inhibitor Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final concentration in the assay will be 1/10th of this working concentration. The final DMSO concentration should not exceed 2%.[4]

-

Positive Control (Selegiline): Prepare a working solution of Selegiline (a known MAO-B inhibitor) in a similar manner to the test inhibitor.[4]

-

MAO-B Enzyme Stock Solution: Reconstitute the lyophilized MAO-B enzyme with Assay Buffer to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[4]

-

MAO-B Enzyme Working Solution: On the day of the assay, dilute the MAO-B enzyme stock solution with Assay Buffer.[4][6] This solution should be prepared fresh and kept on ice.

-

Substrate/Developer/Probe Mix: Prepare a solution containing the MAO-B substrate, developer (HRP), and fluorescent probe in Assay Buffer according to the kit manufacturer's protocol.[4] This solution should be protected from light.

2. Assay Protocol:

-

Plate Setup: Add 10 µL of the different concentrations of the this compound working solutions to the appropriate wells of a 96-well black plate.

-

Test Inhibitor Wells: 10 µL of diluted this compound.

-

Positive Control Wells: 10 µL of diluted Selegiline.

-

Enzyme Control (No Inhibitor) Wells: 10 µL of Assay Buffer.

-

Solvent Control Wells (Optional): If the final solvent concentration exceeds 2%, include wells with the solvent at the same concentration to test for effects on enzyme activity.[4]

-

-

Enzyme Addition: Add 50 µL of the freshly prepared MAO-B Enzyme Working Solution to each well containing the test inhibitor, positive control, and enzyme control.[4][6] Mix gently.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[4][6]

-

Reaction Initiation: Add 40 µL of the MAO-B Substrate/Developer/Probe Mix to all wells to start the enzymatic reaction. Mix well.[4]

-

Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = ~535/587 nm) in kinetic mode at 37°C for 10 to 40 minutes.[4]

Data Analysis

-

Calculate the Reaction Rate: For each well, determine the rate of reaction (ΔRFU/min) by choosing two time points (T₁ and T₂) within the linear range of the fluorescence curve.

-

Rate = (RFU₂ - RFU₁) / (T₂ - T₁)

-

-

Calculate the Percent Inhibition: Use the following formula to calculate the percentage of MAO-B inhibition for each concentration of this compound:

-

% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

-

-

Determine the IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway

Caption: Principle of the fluorometric MAO-B inhibition assay.

References

- 1. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. abcam.cn [abcam.cn]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the Activity of MAO-B-IN-14 in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine and phenylethylamine.[1][] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as in certain types of cancer.[3][4] The enzymatic activity of MAO-B leads to the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cellular damage.[3][4] Consequently, the development of potent and selective MAO-B inhibitors is a significant area of interest in drug discovery.

MAO-B-IN-14 is a potent and selective inhibitor of human MAO-B, with a reported half-maximal inhibitory concentration (IC50) of 0.95 µM and a Ki of 0.55 µM.[5] These application notes provide a detailed protocol for determining the inhibitory activity of this compound in a cell-based assay format, which is essential for preclinical drug development and for understanding its mechanism of action in a cellular context. The protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Principle of the Assay

This protocol is based on a luminescent assay system, such as the MAO-Glo™ Assay from Promega, which provides a highly sensitive method for measuring MAO-B activity.[6] The assay utilizes a luminogenic MAO-B substrate that is converted into luciferin by MAO-B. The produced luciferin is then quantified in a coupled reaction with luciferase, generating a light signal that is directly proportional to the MAO-B activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound.

Data Presentation

The quantitative data obtained from the dose-response experiment should be summarized in a table for clear comparison.

Table 1: Dose-Response of this compound on MAO-B Activity

| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 0 | ||

| 0.01 | |||

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 |

RLU: Relative Light Units

Signaling Pathways and Experimental Workflow

Signaling Pathway of MAO-B

Monoamine oxidase B activity influences several downstream signaling pathways implicated in both normal cellular function and disease. The following diagram illustrates a simplified overview of MAO-B's role and its impact on key cellular processes.

Caption: Simplified MAO-B signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps of the cell-based assay to determine the activity of this compound.

Caption: Step-by-step experimental workflow for the cell-based MAO-B inhibition assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or human glioblastoma cell line (e.g., U118MG) expressing MAO-B.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

MAO-B Assay Kit: A commercial luminescent or fluorometric assay kit (e.g., MAO-Glo™ Assay, Promega; Monoamine Oxidase (MAO) Assay Kit, Abcam).[6][7]

-

MAO-B Substrate

-

Luciferin Detection Reagent

-

Assay Buffer

-

-

Positive Control: A known MAO-B inhibitor (e.g., Selegiline or Pargyline).[7][8]

-

Vehicle Control: DMSO.

-

Equipment:

-

Sterile 96-well white, opaque-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer or a microplate reader with luminescence detection capabilities

-

Multichannel pipette

-

Standard cell culture equipment

-

Cell Preparation and Seeding

-

Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh culture medium.

-

Perform a cell count and adjust the cell density to a pre-determined optimal concentration (e.g., 2 x 10^5 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well white, opaque-bottom plate. This corresponds to 2 x 10^4 cells per well.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

Preparation of this compound Dilutions

-

Prepare a serial dilution of the 10 mM this compound stock solution in cell culture medium.

-

For a final concentration range of 0.01 µM to 100 µM, prepare intermediate dilutions. For example, to achieve a 100 µM final concentration in the well (assuming a 1:10 dilution of the compound stock into the well), a 1 mM working stock should be prepared.

-

Ensure the final concentration of DMSO in all wells, including the vehicle control, is consistent and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Treatment of Cells with this compound

-

After the incubation period, carefully remove the culture medium from the wells.

-

Add 90 µL of fresh, pre-warmed culture medium to each well.

-

Add 10 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells in triplicate.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 humidified incubator. This pre-incubation allows the inhibitor to interact with the MAO-B enzyme within the cells.

MAO-B Activity Assay (based on a luminescent kit)

-

Following the manufacturer's instructions for the chosen assay kit, prepare the MAO-B substrate solution.

-

Add the appropriate volume of the MAO-B substrate (e.g., 100 µL) to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

-

Prepare the Luciferin Detection Reagent according to the kit's protocol.

-

Add the Luciferin Detection Reagent (e.g., 100 µL) to each well. This reagent stops the MAO-B reaction and initiates the light-producing luciferase reaction.

-

Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

Data Analysis

-

Average the triplicate readings for each concentration of this compound.

-

Subtract the background luminescence (wells with no cells) from all readings.

-